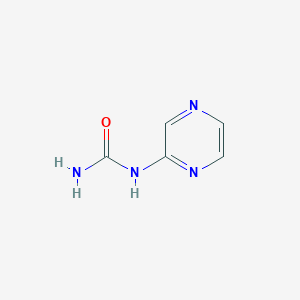

1-(Pyrazin-2-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrazin-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJZAXSEHHYIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyrazin-2-yl)urea: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyrazin-2-yl)urea, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the broader biological significance of the pyrazinyl-urea scaffold, drawing connections to its potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Chemical Identity and Properties

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 86525-14-6 | [1][2] |

| Molecular Formula | C₅H₆N₄O | [3] |

| Molecular Weight | 138.13 g/mol | [3] |

| Purity | ≥95.0% | [3] |

| InChI Key | VRJZAXSEHHYIMD-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-aminopyrazine with an appropriate urea-forming reagent. A general and effective method involves the use of isocyanates. A plausible and adaptable synthetic route is outlined below, based on established methodologies for the synthesis of related aryl ureas.[4][5]

Reaction Scheme:

Figure 2. General synthesis pathway for this compound.

Detailed Experimental Protocol (Proposed):

This protocol is a representative procedure adapted from the synthesis of similar urea derivatives and may require optimization for this compound.

Materials:

-

2-Aminopyrazine

-

Potassium isocyanate (KOCN) or a suitable isocyanate precursor (e.g., generated in situ from an amine using triphosgene)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Acid (e.g., Hydrochloric acid, if starting from KOCN)

-

Base (e.g., Triethylamine, if using triphosgene)

-

Silica gel for column chromatography

-

Appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆)

Procedure:

Method A: From Potassium Isocyanate

-

Dissolution: Dissolve 2-aminopyrazine (1.0 eq) in a suitable anhydrous solvent such as THF or DCM.

-

Acidification: Add a stoichiometric amount of a suitable acid (e.g., HCl) to form the corresponding ammonium salt.

-

Reaction with Isocyanate: To the resulting suspension, add a solution of potassium isocyanate (1.1 eq) in water, and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.

Method B: From an Isocyanate Precursor (e.g., Triphosgene)

-

Isocyanate Formation: In a separate flask, prepare the pyrazin-2-yl isocyanate intermediate. This can be achieved by reacting 2-aminopyrazine with a phosgene equivalent like triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent at low temperature.

-

Urea Formation: The in-situ generated isocyanate is then reacted with ammonia (or an ammonia equivalent) to form the final urea product.

-

Work-up and Purification: Follow similar work-up and purification steps as described in Method A.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O and N-H stretches of the urea moiety, and aromatic C-H and C=N stretches of the pyrazine ring).

Spectral Data Interpretation (Predicted)

¹H NMR Spectroscopy (in DMSO-d₆):

-

Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the three protons on the pyrazine ring. The coupling patterns will be indicative of their relative positions.

-

Urea Protons: Two broad singlets corresponding to the -NH- and -NH₂ protons of the urea group. The chemical shifts of these protons can be variable and are dependent on solvent and concentration.

¹³C NMR Spectroscopy (in DMSO-d₆):

-

Pyrazine Carbons: Signals in the aromatic region (typically δ 130-160 ppm) for the four carbon atoms of the pyrazine ring.

-

Urea Carbonyl Carbon: A characteristic signal for the carbonyl carbon of the urea moiety, typically found in the range of δ 155-165 ppm.

Infrared (IR) Spectroscopy (KBr pellet or ATR):

-

N-H Stretching: Broad absorption bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the urea group.

-

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ due to the carbonyl (C=O) stretching of the urea moiety.

-

Aromatic C-H and C=N Stretching: Characteristic absorption bands for the pyrazine ring.

Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): An observable molecular ion peak at m/z = 138.

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the cleavage of the urea moiety, leading to fragments corresponding to the pyrazinyl isocyanate cation and the aminopyrazine cation.

Biological Significance and Potential Applications

The pyrazine ring is a key structural motif in numerous biologically active compounds. Notably, pyrazinamide is a first-line medication for the treatment of tuberculosis.[1][6][7] The urea functionality is also a prevalent feature in many pharmacologically active molecules, known for its ability to form strong hydrogen bonds with biological targets.[8]

The combination of a pyrazine ring and a urea moiety in this compound and its derivatives makes them attractive candidates for drug discovery programs. Research into pyrazinyl-aryl urea derivatives has demonstrated their potential as anticancer agents.[9] These compounds have been designed as analogs of multi-kinase inhibitors like sorafenib and regorafenib, suggesting that they may target similar signaling pathways involved in tumor growth and angiogenesis.

Furthermore, the broader class of pyrazinamide derivatives has been extensively explored for the development of new anti-tubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis.[1] Structural modifications of the pyrazinamide scaffold, including the introduction of urea-like linkers, are being investigated to enhance efficacy and overcome resistance mechanisms.

Potential Research Directions:

-

Anticancer Activity: Synthesis and screening of a library of this compound derivatives against various cancer cell lines and kinase panels.

-

Antimicrobial Activity: Evaluation of this compound and its analogs for activity against Mycobacterium tuberculosis and other pathogenic microorganisms.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazine and urea moieties to understand the structural requirements for optimal biological activity.

-

Computational Modeling: Utilization of molecular docking and other computational tools to predict potential biological targets and guide the design of more potent analogs.

Conclusion

This compound is a synthetically accessible molecule with significant potential for further investigation in the field of medicinal chemistry. Its structural similarity to known kinase inhibitors and anti-tubercular agents provides a strong rationale for its exploration as a lead compound in drug discovery programs. This technical guide serves as a foundational resource, providing key information on its identity, synthesis, and potential biological relevance, thereby facilitating future research and development efforts.

References

- EvitaChem. 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea. EvitaChem Website. Accessed January 2, 2026.

- International Journal of Pharmaceutical Sciences. A Review On The Medicinal Significance Of Novel Pyrazinamide Analogues As An Anti-Tubercular Agent. Accessed January 2, 2026.

- Chanda Ranjan, et al. A Review On The Medicinal Significance Of Novel Pyrazinamide Analogues As An Anti-Tubercular Agent. International Journal of Pharmaceutical Sciences. 2024;2(10):472-479.

- NMR Chemical Shifts. University of Wisconsin-Madison. Accessed January 2, 2026.

- PubChem. 1-(3-Chloro-2-methylphenyl)-3-pyrazin-2-ylurea.

- CORE. A Note on Derivatives of Isoniazid, Rifampicin, and Pyrazinamide Showing Activity Against Resistant Mycobacterium tuberculosis. Accessed January 2, 2026.

- Oregon State University. 1H NMR Chemical Shift. Accessed January 2, 2026.

- ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Accessed January 2, 2026.

- ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Accessed January 2, 2026.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Accessed January 2, 2026.

- BLD Pharm. 86525-14-6|this compound. Accessed January 2, 2026.

- PubChem. 1-Pyrazin-2-yl-3-quinolin-2-ylurea.

- PubMed Central. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Accessed January 2, 2026.

- BLD Pharm. 86525-14-6|this compound|BLD Pharm. Accessed January 2, 2026.

- National Institutes of Health. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Accessed January 2, 2026.

- Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Accessed January 2, 2026.

- ResearchGate. Pyrazole‐Clubbed Piperazinyl Urea Derivatives: Synthesis, Characterization and Antimicrobial Studies toward Generating an Antibiotic/Antifungal Resistance Sensor. Accessed January 2, 2026.

- ResearchGate. (a) FTIR Spectrum of pure Urea. Accessed January 2, 2026.

- ChemicalBook. Pyrazine(290-37-9) 13C NMR spectrum. Accessed January 2, 2026.

- ChemicalBook. Urea(57-13-6) 13C NMR spectrum. Accessed January 2, 2026.

- PubMed Central. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Accessed January 2, 2026.

- ResearchGate. Adducts of urea with pyrazines. Accessed January 2, 2026.

- ResearchGate. Metal-Free Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts. Accessed January 2, 2026.

- PubMed Central. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)

- CymitQuimica. This compound. Accessed January 2, 2026.

- RSC Publishing. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Accessed January 2, 2026.

- ResearchGate. Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3- thiazol-2-yl)hydrazines. Accessed January 2, 2026.

- PubChem. 1-(Pyrazin-2-yl)ethan-1-ol.

- PubMed Central. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Accessed January 2, 2026.

- Doc Brown's Advanced Organic Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Accessed January 2, 2026.

- PubChem. 1-[5-(2-Hydroxy-1,1-dimethylethyl)-2-p-tolyl-2H-pyrazol-3-yl]-3-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-urea.

- YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Accessed January 2, 2026.

- ResearchGate. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Accessed January 2, 2026.

- ResearchGate.

- Benchchem. Mass spectrometry fragmentation pattern of N,N'-Bis(4-methylcyclohexyl)urea. Accessed January 2, 2026.

- ResearchGate. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. Accessed January 2, 2026.

Sources

- 1. Buy 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea (EVT-2555017) | 2034496-76-7 [evitachem.com]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea [mdpi.com]

- 5. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Compass of Discovery: A Technical Guide to the Physicochemical Properties of Pyrazinyl Ureas

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazinyl urea scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors and other therapeutic agents. The journey from a promising molecular structure to a viable drug candidate is, however, not solely dictated by its biological activity. It is a path navigated by the compass of physicochemical properties. These intrinsic characteristics—solubility, lipophilicity, ionization state, and solid-state form—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its success or failure. This in-depth technical guide provides a comprehensive exploration of the critical physicochemical properties of pyrazinyl ureas. We delve into the causality behind experimental choices for their determination, provide field-proven, step-by-step protocols, and discuss the application of computational modeling as a predictive tool. This document is designed to empower researchers and drug development professionals with the knowledge to strategically characterize and optimize this privileged scaffold, accelerating the translation of potent molecules into effective medicines.

The Strategic Imperative: Why Physicochemical Properties Matter for Pyrazinyl Ureas

Pyrazinyl ureas have risen to prominence largely due to their role as "hinge-binders" in kinase inhibition. The urea moiety is a superb hydrogen bond donor-acceptor, while the pyrazine ring, a bioisostere of the more lipophilic phenyl ring, offers a unique combination of aromaticity and polarity.[1][2] This structure allows for potent interactions within the ATP-binding pocket of various kinases, leading to significant therapeutic potential in oncology and inflammatory diseases.[3][4]

However, potent in vitro activity is only the first step. A successful drug must navigate the complex biological milieu to reach its target. This is where physicochemical properties become paramount:

-

Aqueous Solubility (LogS): A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a primary reason for the failure of drug candidates. For pyrazinyl ureas, the interplay between the crystalline nature of the solid form and the solvation of the pyrazine and urea functionalities dictates their solubility.

-

Lipophilicity (LogP/LogD): This property governs a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. An optimal lipophilicity is crucial; too low, and the compound won't cross membranes; too high, and it may suffer from poor solubility, high plasma protein binding, and rapid metabolism.[2]

-

Ionization Constant (pKa): The pyrazine ring contains basic nitrogen atoms. The pKa determines the charge state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[5]

-

Crystal Structure: The solid-state packing of molecules influences solubility, dissolution rate, and stability. Understanding the crystal structure is vital for formulation development and ensuring consistent bioavailability.

This guide will now dissect each of these critical properties, providing both the "how" and the "why" of their characterization.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput First Look

In early drug discovery, when compound availability is limited and throughput is high, kinetic solubility provides a rapid assessment. This measurement reflects the concentration of a compound in solution just before it precipitates from a supersaturated state, typically created by adding a DMSO stock solution to an aqueous buffer.[6]

This protocol is designed for a 96-well plate format, enabling high-throughput screening.

Rationale: This method is chosen for its speed and low sample consumption. By adding a concentrated DMSO stock to a buffer, we mimic the conditions a compound might experience upon entering the aqueous environment of the GI tract from a formulation. UV spectrophotometry provides a straightforward method for quantification.[7]

Step-by-Step Methodology:

-

Preparation of Stock Solutions: Prepare a 10 mM stock solution of the pyrazinyl urea compound in 100% DMSO.

-

Calibration Curve: Create a set of standards by serial dilution of the stock solution in a 50:50 acetonitrile:water mixture. Measure the UV absorbance at the compound's λmax to generate a calibration curve.

-

Sample Preparation: In a 96-well filter plate, add 5 µL of the 10 mM DMSO stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 2%.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours.

-

Filtration: Place the filter plate on top of a 96-well collection plate and centrifuge to separate any precipitated compound from the supernatant.

-

Quantification: Transfer the supernatant to a UV-transparent 96-well plate and measure the absorbance.

-

Calculation: Determine the concentration of the dissolved compound using the calibration curve. This concentration is the kinetic solubility.

Diagram: Kinetic Solubility Workflow

Caption: High-throughput kinetic solubility determination workflow.

Thermodynamic Solubility: The Gold Standard

For lead optimization and preformulation, thermodynamic (or equilibrium) solubility is the definitive measure. It represents the true solubility of the most stable crystalline form of the compound at equilibrium.[8] The shake-flask method is the gold standard for this determination.[9]

Rationale: This method ensures that the system reaches true equilibrium, providing a solubility value that reflects the compound's behavior in a saturated solution. It is more time and resource-intensive but provides the most accurate and reliable data for later-stage development.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid pyrazinyl urea compound (enough to ensure a solid phase remains at equilibrium) to a known volume of buffer (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The prolonged incubation is crucial to allow the dissolution and potential recrystallization to reach a stable equilibrium.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration/Centrifugation: Filter the aliquot through a 0.45 µm filter or centrifuge at high speed to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Calculation: The measured concentration is the thermodynamic solubility.

Lipophilicity: Navigating Cellular Barriers

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

The Shake-Flask Method for LogD7.4

Rationale: The shake-flask method is the traditional and most direct way to measure lipophilicity. Using n-octanol and PBS at pH 7.4 mimics the partitioning between a biological membrane and the physiological environment.

Step-by-Step Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Add a known amount of the pyrazinyl urea to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v).

-

Equilibration: Cap the vial and shake vigorously for several hours to ensure the compound fully partitions between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: Calculate LogD7.4 using the following equation: LogD7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Diagram: Shake-Flask LogD Determination

Caption: Workflow for LogD determination using the shake-flask method.

RP-HPLC Method for Lipophilicity Estimation

Rationale: For higher throughput, a chromatographic approach can be used to estimate lipophilicity. This method correlates the retention time of a compound on a reversed-phase HPLC column with the known LogP values of a set of standard compounds. It is faster and requires less material than the shake-flask method.

Step-by-Step Methodology:

-

Standard Selection: Choose a set of 5-7 standard compounds with known LogP values that span the expected lipophilicity range of the pyrazinyl ureas.

-

Chromatographic Conditions: Use a C18 reversed-phase column with an isocratic mobile phase (e.g., a mixture of acetonitrile and water).

-

Standard Analysis: Inject each standard compound and record its retention time (tR). Also, determine the column dead time (t0) by injecting an unretained compound like thiourea.

-

Calculate Capacity Factor (k): For each standard, calculate the capacity factor: k = (tR - t0) / t0.

-

Generate Calibration Curve: Plot the log(k) values of the standards against their known LogP values. Perform a linear regression to obtain the equation of the line.

-

Sample Analysis: Inject the pyrazinyl urea compound under the identical chromatographic conditions and determine its retention time and calculate its log(k).

-

Estimate LogP: Use the regression equation from the calibration curve to calculate the LogP of the pyrazinyl urea from its log(k) value.

Ionization Constant (pKa): The Influence of pH

The pyrazine moiety contains two nitrogen atoms that can be protonated. Understanding the pKa of these basic centers is crucial as the charge state of the molecule dramatically affects its properties.

Rationale: Potentiometric titration is a highly accurate and reliable method for determining pKa values. It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the pKa at the half-equivalence point.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve the pyrazinyl urea compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[3] If solubility is an issue, a co-solvent like methanol can be used, and the aqueous pKa can be extrapolated.

-

Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of HCl to ensure all basic centers are fully protonated.

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH. Purge the solution with nitrogen to remove dissolved CO2.

-

Titration: Titrate the solution by adding small, precise increments of a standardized NaOH solution. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added. This corresponds to the inflection point on the derivative plot (ΔpH/ΔV vs. V). For molecules with multiple pKa values, multiple inflection points will be observed.

Crystal Structure: The Solid-State Foundation

The three-dimensional arrangement of molecules in the solid state can have a profound impact on a drug's performance. Single-crystal X-ray diffraction is the definitive technique for elucidating this structure.

Rationale: This technique provides unambiguous determination of the molecular structure, conformation, and packing in the solid state. This information is invaluable for understanding polymorphism, identifying potential hydrogen bonding networks that influence solubility, and for structure-based drug design.

General Workflow:

-

Crystal Growth: The most critical and often most challenging step is to grow a single, high-quality crystal of the pyrazinyl urea compound. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: The single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and refined to best fit the experimental data.

-

Structural Analysis: The final refined structure provides precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions such as hydrogen bonds and π-stacking.

Data Presentation and Structure-Property Relationships

The true power of physicochemical characterization lies in analyzing the data from a series of analogs to understand structure-property relationships (SPR). This knowledge guides the rational design of new molecules with improved properties.

Due to the lack of a consolidated, publicly available dataset of experimental physicochemical properties for a series of pyrazinyl ureas, the following table presents illustrative data for a hypothetical series of analogs. This table demonstrates how such data should be structured to facilitate SPR analysis.

Table 1: Illustrative Physicochemical Data for a Hypothetical Pyrazinyl Urea Series

| Compound ID | R-Group | MW | LogD7.4 | Kinetic Solubility (µM) | pKa (base) |

| PU-1 | -H | 350.4 | 3.1 | 55 | 3.8 |

| PU-2 | -F | 368.4 | 3.3 | 40 | 3.5 |

| PU-3 | -Cl | 384.8 | 3.6 | 25 | 3.4 |

| PU-4 | -OCH3 | 380.4 | 2.9 | 70 | 4.0 |

| PU-5 | -morpholine | 435.5 | 1.8 | >200 | 4.2, 7.5 |

Analysis of Structure-Property Relationships (Illustrative):

-

Lipophilicity: As expected, adding small, non-polar halogen substituents (PU-2, PU-3) increases the LogD compared to the parent compound (PU-1). The electron-withdrawing nature of the halogens also slightly decreases the basicity (pKa).

-

Solubility: The increase in lipophilicity from PU-1 to PU-3 correlates with a decrease in kinetic solubility. The more lipophilic compounds are less readily solvated by water.

-

Impact of Polar Groups: The introduction of a methoxy group (PU-4) slightly decreases lipophilicity and improves solubility compared to the parent. The addition of a highly polar and ionizable morpholine group (PU-5) dramatically reduces lipophilicity and significantly boosts solubility, as expected. This also introduces a second, higher pKa value.

The Role of Computational Modeling

While experimental determination is the gold standard, computational methods are invaluable for prioritizing which compounds to synthesize and test.

QSPR for Property Prediction

Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate calculated molecular descriptors with experimentally determined properties. Once a robust model is built for a class of compounds like pyrazinyl ureas, it can be used to predict the properties of virtual, unsynthesized analogs. This allows for the in silico screening of large libraries to identify candidates with desirable physicochemical profiles.

Diagram: QSPR Modeling Workflow

Caption: General workflow for building a predictive QSPR model.

DFT for pKa Prediction

Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the relative energies of the protonated and deprotonated states of a molecule. Coupled with a continuum solvation model, these energy differences can be used to predict pKa values with reasonable accuracy, providing valuable insights before a compound is synthesized.

Conclusion: An Integrated Approach to Success

The development of pyrazinyl urea-based drugs is a complex, multidisciplinary endeavor. While biological potency is the engine of discovery, physicochemical properties are the wheels that carry a compound to its destination. A thorough and early characterization of solubility, lipophilicity, pKa, and solid-state properties is not merely a data-gathering exercise; it is a strategic imperative. By employing the robust experimental protocols detailed in this guide and leveraging the predictive power of computational models, drug development teams can make more informed decisions, optimize their lead candidates more efficiently, and ultimately increase the probability of translating a promising molecule into a life-changing therapy. The principles and practices outlined herein provide a self-validating system for the physicochemical characterization of this vital class of therapeutic agents.

References

-

Tong, L., Pargellis, C., & Cirillo, P. F. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

-

Matošević, A., & Bosak, A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

-

Liu, Y., et al. (2021). Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. RSC Medicinal Chemistry, 12(12), 2055-2067. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Martínez, C. R., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(10), 1000-1004. [Link]

-

Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 46-50. [Link]

- Lombardo, F., et al. (2003). US Patent No. US6548307B2: Determination of logP coefficients via a RP-HPLC column.

-

Blanpain, A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(5), 2884-2901. [Link]

-

Alsenz, J., et al. (2008). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 1(1), 69-83. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(2), 43-55. [Link]

-

Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa prediction: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3-21. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

El-Gohary, N. S. M., & Shaaban, M. I. (2022). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 26(2), 527-535. [Link]

-

Işık, M., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13349. [Link]

-

Bochevarov, A. D., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 33(11), 999-1011. [Link]

-

Wikipedia contributors. (2024). Quantitative structure–activity relationship. Wikipedia, The Free Encyclopedia. [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Lokey Lab. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

-

Ram, H. N. A., & De Beer, C. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s549-s559. [Link]

-

Pathare, B., et al. (2014). an update on various analytical techniques based on uv spectroscopy used in determination of dissociation constant. International Journal of Pharmacy, 4(1), 278-285. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP / LogD. Cambridge MedChem Consulting. [Link]

-

Sharma, A., & Kumar, V. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1412513. [Link]

-

Zhang, H., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Molecules, 17(10), 12213-12228. [Link]

-

Rogošić, M. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(1), 11-21. [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. [Link]

-

Scribd. (n.d.). Shake Flask Method. Scribd. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

-

Bergström, C. A. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 23(3), 6-13. [Link]

-

Avdeef, A. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). In Absorption and Drug Development (2nd ed.). Wiley. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 223-225. [Link]

-

Kancherla, P. K. R., et al. (2021). Design and Synthesis of Novel Urea Derivatives of Pyrimidine-Pyrazoles as Anticancer Agents. Journal of Molecular Structure, 1243, 130825. [Link]

-

Neovarsity. (2024). Insilco QSAR Modeling and Drug Development Process. Neovarsity. [Link]

-

University of California, Santa Cruz. (2017). Shake Flask logK. Lokey Lab Protocols. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP / LogD. Cambridge MedChem Consulting. [Link]

-

ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Moro, S., et al. (2012). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. Methods in Molecular Biology, 914, 245-260. [Link]

Sources

- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyrazin-2-yl)urea Structural Analogs and Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(pyrazin-2-yl)urea scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of this compound analogs and derivatives. Drawing upon established principles of drug design and proven experimental methodologies, this document serves as an in-depth resource for researchers and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors. We will delve into the causal relationships behind synthetic strategies and assay design, offering a self-validating framework for the rational design of next-generation therapeutics.

Introduction: The Pyrazinylurea Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape, with a significant number of these drugs targeting the ATP-binding site of the kinase domain.[2] The pyrazine ring, a nitrogen-containing heterocycle, is a common motif in many clinically approved kinase inhibitors, where it often acts as a bioisostere for other aromatic systems like benzene or pyridine.[1] The nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors, facilitating crucial interactions with the hinge region of the kinase.[1]

The urea linkage is another key functional group in many kinase inhibitors, valued for its ability to form multiple hydrogen bonds with the protein backbone.[3] The combination of a pyrazine ring and a urea moiety in the this compound core creates a versatile scaffold for the development of potent kinase inhibitors. These compounds have shown significant activity against a range of kinases, including Checkpoint Kinase 1 (Chk1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This guide will explore the key aspects of this compound derivatives, from their synthesis to their biological evaluation, providing a robust framework for their development as therapeutic agents.

Synthesis of this compound Analogs

The synthesis of this compound derivatives is typically achieved through the reaction of 2-aminopyrazine with an appropriate aryl isocyanate. This modular approach allows for the facile generation of a diverse library of analogs by varying the substitution on both the pyrazine and the aryl ring.

Preparation of Key Intermediates

2.1.1. Synthesis of 2-Aminopyrazine

2-Aminopyrazine is a crucial starting material for the synthesis of the target compounds. It can be prepared from 2-chloropyrazine or 2-bromopyrazine via reaction with anhydrous ammonia at elevated temperatures, often in an inert solvent like ethanol.[4]

2.1.2. Synthesis of Aryl Isocyanates

Aryl isocyanates are the second key building block. They can be synthesized from the corresponding primary aryl amines by reaction with phosgene or a phosgene equivalent like triphosgene.[5]

General Procedure for the Synthesis of 1-(Pyrazin-2-yl)-3-aryl Ureas

The final urea formation is typically a straightforward reaction between 2-aminopyrazine and the desired aryl isocyanate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[6]

Experimental Protocol: Synthesis of 1-(5-cyanopyrazin-2-yl)-3-(4-chlorophenyl)urea

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative this compound analog.

-

Step 1: Synthesis of 2-amino-5-cyanopyrazine. This intermediate can be synthesized from 2-aminopyrazine via a multi-step process involving bromination followed by cyanation.

-

Step 2: Synthesis of 4-chlorophenyl isocyanate. To a solution of 4-chloroaniline in an anhydrous solvent like toluene, add triphosgene portion-wise at 0 °C. The reaction mixture is then heated to reflux until the reaction is complete (monitored by IR spectroscopy for the appearance of the isocyanate peak around 2270 cm⁻¹). The solvent is removed under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification.

-

Step 3: Urea Formation. Dissolve 2-amino-5-cyanopyrazine in anhydrous THF. To this solution, add a solution of 4-chlorophenyl isocyanate in THF dropwise at room temperature. The reaction mixture is stirred for several hours until completion (monitored by TLC). The resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to afford the desired 1-(5-cyanopyrazin-2-yl)-3-(4-chlorophenyl)urea.

Mechanism of Action: Allosteric Inhibition of Protein Kinases

While many kinase inhibitors are competitive with ATP, a significant class of diaryl urea inhibitors, including those with a pyrazole core, have been shown to be allosteric inhibitors.[2][3] These inhibitors bind to a site adjacent to the ATP pocket, stabilizing an inactive conformation of the kinase.

A key feature of this allosteric inhibition is the conformational change of the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop of the kinase. In the active state, the DFG motif is in the "DFG-in" conformation, allowing for proper alignment of the catalytic residues. Allosteric inhibitors, such as certain pyrazole ureas, bind to and stabilize the "DFG-out" conformation, where the phenylalanine residue of the DFG motif is flipped out of its pocket. This conformational change prevents the binding of ATP and locks the kinase in an inactive state.

The urea moiety of these inhibitors typically forms a bidentate hydrogen bond with the side chain of a conserved glutamate residue in the αC-helix and the backbone amide of the DFG aspartate.[3] The pyrazine ring and its substituents, along with the other aryl ring, make extensive hydrophobic interactions within the allosteric pocket.

Structure-Activity Relationships (SAR)

The modular synthesis of this compound derivatives allows for systematic exploration of the structure-activity relationships. The following sections highlight key structural features that influence the inhibitory activity of these compounds.

The Pyrazine Ring

Substituents on the pyrazine ring can significantly impact potency and selectivity. For example, in a series of 1-(5-cyanopyrazin-2-yl)ureas, the cyano group was found to be important for potent inhibition of Chk1 kinase.

The Urea Linkage

The two N-H groups of the urea moiety are critical for activity, as they form key hydrogen bonds with the target kinase.[3] Replacement of either N-H with a methyl group or a methylene group leads to a significant loss of inhibitory potency.[3]

The Aryl Ring

The nature and position of substituents on the aryl ring play a crucial role in determining the potency and selectivity of the inhibitor. Lipophilic groups that can occupy the hydrophobic pocket created by the DFG-out conformation are generally favored. For instance, in a series of Chk1 inhibitors, a 5-chloro-2-alkoxyphenyl substitution on the aryl ring resulted in potent compounds with IC50 values in the low nanomolar range.

Quantitative Data on Biological Activity

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against Chk1 kinase.

| Compound | R1 (on Pyrazine) | R2 (on Aryl) | Chk1 IC50 (nM) |

| 1 | H | 4-Cl | >1000 |

| 2a | 5-CN | 4-Cl | 10 |

| 2b | 5-CN | 3,4-diCl | 5 |

| 2c | 5-CN | 4-OMe | 8 |

| 2d | 5-CN | 5-Cl-2-OMe | 3 |

| 2e | 5-CN | 5-Cl-2-OEt | 4 |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based assay to determine the in vitro inhibitory potency of this compound derivatives against VEGFR-2 kinase.

-

Principle: The assay measures the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption, leading to a higher luminescence signal, indicates inhibition of the kinase.

-

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

VEGFR-2 specific substrate (e.g., poly(Glu,Tyr) 4:1)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

Add the kinase, substrate, and test compounds to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The synthetic accessibility and the well-defined structure-activity relationships make this class of compounds particularly attractive for lead optimization campaigns. The allosteric mechanism of action observed for related diaryl urea inhibitors offers an opportunity for achieving high selectivity and overcoming resistance mechanisms associated with ATP-competitive inhibitors.

Future research in this area should focus on expanding the diversity of substituents on both the pyrazine and aryl rings to explore new chemical space and identify inhibitors with novel kinase profiles. The use of computational methods, such as molecular docking and free energy calculations, can aid in the rational design of next-generation analogs with improved potency and selectivity. Furthermore, a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into clinical candidates.

References

- Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(15), 2892-2908.

- Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.

- Dumas, J. (2002). Recent developments in the discovery of protein kinase inhibitors from the urea class.

- Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121.

- Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.

- Reddy, K. U. M., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry, 28(1), 337-342.

-

Organic-chemistry.org. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

- Zhang, Y., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200871.

- Winnek, P. S., & Cole, Q. P. (1946). Preparation of 2-aminopyrazine. U.S. Patent No. 2,396,067. Washington, DC: U.S.

- Google Patents. (1984). 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines. EP0111717A2.

- Google Patents. (2016).

- Chen, J., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8238.

- Google Patents. (1988).

-

ResearchGate. (n.d.). SAR of pyrazole-urea hybrids as cytotoxic agents and VEGFR-2 inhibitors. [Link]

- Zhang, L., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(4), 1527.

- Winnek, P. S., & Cole, Q. P. (1946). Preparation of 2-aminopyrazine. U.S. Patent No. 2,396,067. Washington, DC: U.S.

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Biological Activity Screening of a 1-(Pyrazin-2-yl)urea Library

Abstract

This guide provides a comprehensive framework for the biological activity screening of a 1-(Pyrazin-2-yl)urea chemical library. The this compound scaffold is a privileged structure in medicinal chemistry, notably present in multi-kinase inhibitors like Sorafenib.[1] This document outlines a strategic, multi-tiered screening cascade designed to efficiently identify and validate bioactive compounds. We will delve into the causal rationale behind experimental design, provide detailed, field-proven protocols for primary and secondary assays, and establish a robust framework for data analysis and hit triage. The overarching goal is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to unlock the therapeutic potential of this important chemical class.

Introduction: The Strategic Importance of the this compound Scaffold

The pyrazine ring is a nitrogen-containing heterocycle that serves as a crucial pharmacophore in numerous bioactive molecules due to its ability to form hydrogen bonds and participate in various biological interactions.[2][3] When combined with a urea moiety, it forms a powerful structural motif capable of targeting a diverse range of biological targets, most notably protein kinases.[4][5] The urea group acts as a rigid and potent hydrogen-bond donor-acceptor, frequently engaging with the hinge region of kinase active sites, a key interaction for potent inhibition.[6]

The clinical success of Sorafenib, an oral bis-aryl urea containing the pyrazinyl moiety, validates the therapeutic potential of this scaffold.[1][7] Sorafenib inhibits multiple intracellular and cell surface kinases, including Raf kinase and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are critical components of signaling pathways that drive tumor cell proliferation and angiogenesis.[7][8] The Ras/Raf/MEK/ERK pathway, in particular, is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[9][10][11]

Given this precedent, a library of novel this compound derivatives represents a rich chemical space for discovering next-generation therapeutics, not only for oncology but potentially for inflammatory and other disorders. This guide provides the strategic workflow to navigate this discovery process.

The Screening Cascade: A Strategic Approach to Hit Identification

A tiered or cascaded screening approach is paramount for the cost-effective and efficient identification of high-quality hit compounds from a large library.[12] This strategy involves progressing compounds through a series of assays of increasing complexity and physiological relevance, filtering out undesirable compounds at each stage.

Our proposed cascade begins with a broad, high-throughput primary screen to assess general cytotoxicity, followed by target-focused biochemical assays and finally, cell-based assays to confirm on-target activity in a more complex biological system.

Caption: High-level workflow for screening the this compound library.

Phase 1: Primary Screening - General Cytotoxicity

Rationale: A primary screen against a cancer cell line provides a rapid and cost-effective method to identify compounds with antiproliferative or cytotoxic activity. This phenotypic approach does not presume a specific target but instead casts a wide net to find molecules that affect cell viability. An assay like the MTT or MTS assay is ideal due to its robustness, scalability to high-throughput screening (HTS), and well-established protocols.

Detailed Protocol: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

Materials:

-

Cancer cell line (e.g., A549 - lung carcinoma, or a cell line with known BRAF mutation)

-

Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization Solution: DMSO or a solution of 20% SDS in 50% DMF.

-

Compound library plates (master and daughter plates)

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Add a single, high concentration (e.g., 10 µM) of each library compound to the designated wells. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., Staurosporine).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Carefully remove the culture medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate for 3-4 hours at 37°C, 5% CO2. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[14]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate Percent Viability: [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

-

Hit Criteria: Compounds that reduce cell viability below a defined threshold (e.g., <50% viability) are considered primary hits.

Phase 2: Secondary & Orthogonal Screening

Rationale: Primary hits must be confirmed and further characterized. A dose-response experiment confirms the activity and determines the potency (IC50) of the compound.[12] Subsequently, a target-based biochemical assay is essential to test the hypothesis that the compound's cytotoxic effect is mediated through the inhibition of a specific kinase, such as Raf.[15] An orthogonal assay, which measures the same endpoint through a different technology, is crucial to rule out assay artifacts (e.g., compound fluorescence).[16]

Protocol: Dose-Response Cytotoxicity Assay

-

Procedure: Follow the MTT protocol (Section 3.1), but instead of a single concentration, treat cells with a serial dilution of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 50 µM).

-

Data Analysis: Plot percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Biochemical Kinase Assay (Luminescent Format)

This protocol outlines a universal, luminescence-based kinase assay that measures ATP depletion.

Materials:

-

Recombinant kinase (e.g., BRAF V600E)

-

Kinase substrate (e.g., inactive MEK1)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.[17]

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and hit compound at various concentrations in a kinase buffer.

-

Initiate Reaction: Add ATP to each well to initiate the kinase reaction. Include "no enzyme" controls (100% ATP signal) and "no inhibitor" controls (baseline enzyme activity).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luciferase reaction that produces light in proportion to the amount of remaining ATP.[17]

-

Data Acquisition: Incubate for 10 minutes and measure luminescence.

Data Analysis:

-

Calculate Percent Inhibition: [1 - (Lumi_compound - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme)] * 100

-

Determine the biochemical IC50 by plotting percent inhibition against compound concentration.

Phase 3: Hit Validation and Triage

Rationale: The final stage of screening confirms that the compound engages and inhibits the intended target within a cellular context.[18] This step is critical to bridge the gap between biochemical potency and cellular effect. Hit triage involves integrating all data to prioritize the most promising compounds for further development.[16][19]

Protocol: Western Blot for Target Engagement

-

Objective: To determine if a compound inhibits the Raf/MEK/ERK signaling pathway by measuring the phosphorylation status of ERK (p-ERK).[9][20]

-

Procedure:

-

Treat cells (e.g., A549) with hit compounds at concentrations around their cytotoxic IC50 for 1-2 hours.

-

Lyse the cells and quantify total protein concentration.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

-

-

Interpretation: A significant decrease in the p-ERK/t-ERK ratio in compound-treated cells compared to vehicle control indicates successful target engagement and pathway inhibition.

Hit Triage and Prioritization

The goal of hit triage is to select the most promising chemical series for the extensive and costly lead optimization phase.[18][21] This decision-making process integrates all the data generated.

Caption: Decision tree for hit triage and prioritization.

Data Summary for Prioritization:

| Compound ID | Cytotoxicity IC50 (µM) | Kinase IC50 (µM) (BRAF V600E) | p-ERK Inhibition (at 1µM) | Notes |

| P2U-001 | 1.5 | 0.05 | 95% | High Priority: Potent, clear on-target effect |

| P2U-002 | 25.0 | > 50 | 10% | Deprioritize: Weak/off-target cytotoxicity |

| P2U-003 | 5.2 | 0.8 | 70% | Medium Priority: Good profile, needs SAR |

| P2U-004 | 0.5 | 15.0 | 15% | Deprioritize: Potent but off-target effect |

Conclusion and Future Directions

This guide has detailed a robust, logical, and experimentally validated workflow for the biological screening of a this compound library. By following this screening cascade, researchers can efficiently identify compounds with potent and on-target activity, laying a solid foundation for subsequent lead optimization efforts. Validated hits from this process become the starting point for medicinal chemistry campaigns aimed at improving potency, selectivity, and pharmacokinetic properties (ADME). Further studies should include broader kinase profiling to understand selectivity and assessment in in vivo models to establish efficacy.

Signaling Pathway Visualization

The Ras/Raf/MEK/ERK pathway is a primary hypothesized target for the this compound library. Understanding this cascade is crucial for interpreting screening results.

Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of a hit compound.

References

-

Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor Adaptation and Resistance to RAF Inhibitors. Nature Medicine. Available at: [Link] [No direct link available from search, providing conceptual reference]

-

Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery. Available at: [Link] [No direct link available from search, providing conceptual reference]

-

McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Wong, E. W., Chang, F., Lehmann, B., Terrian, D. M., Milella, M., Tafuri, A., Stivala, F., Libra, M., Basecke, J., Evangelisti, C., Martelli, A. M., & Franklin, R. A. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link] [No direct link available from search, providing conceptual reference]

-

Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2017). Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis. Journal of Receptor and Signal Transduction Research. Available at: [Link] [No direct link available from search, providing conceptual reference]

-

Sato, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link] [No direct link available from search, providing conceptual reference]

-

von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. Available at: [Link] [No direct link available from search, providing conceptual reference]

-

Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y. C., & Hu, L. L. (2020). RAF-MEK-ERK pathway in cancer evolution and treatment. Seminars in Cancer Biology. Available at: [Link]

-

Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. Retrieved from [Link]

-

Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link] [No direct link available from search, providing conceptual reference]

-

Monti, S. M., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry. Available at: [Link] [No direct link available from search, providing conceptual reference]

-

Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

-

Roberts, P. J., & Der, C. J. (2007). Targeting the Raf-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer. Oncogene. Available at: [Link] [No direct link available from search, providing conceptual reference]

-

Regan, J., et al. (2003). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link] [No direct link available from search, providing conceptual reference]

-

Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development. Available at: [Link]

-

ResearchGate. (n.d.). Protein kinase inhibitors from the urea class. Retrieved from [Link]

-

Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Defining the hit triage and validation challenge. Retrieved from [Link]

-

Akocak, S., et al. (2019). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Pharmaceutical and Chemical Journal. Available at: [Link]

-

Guan, Y. S. (2011). Sorafenib: activity and clinical application in patients with hepatocellular carcinoma. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

Drugs.com. (n.d.). Sorafenib Interactions Checker. Retrieved from [Link]

-

Hassan, S. Y. (2011). Synthesis and Biological Activity of Some New Pyrazoline and Pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Lan, T., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link]

-

Drugs.com. (n.d.). Sorafenib Disease Interactions. Retrieved from [Link]

-

Li, L., et al. (2015). Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma. World Journal of Gastroenterology. Available at: [Link]

-

Akocak, S., et al. (2019). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Pharmaceutical and Chemical Journal. Available at: [Link]

-

Yuki, H., et al. (2012). Sorafenib and Sunitinib, Two Anticancer Drugs, Inhibit CYP3A4-mediated and Activate CY3A5-mediated Midazolam 1'-hydroxylation. Drug Metabolism and Disposition. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of the ureas 2 and the 1H-pyrazino[1,2-a]pyrazines 3. Retrieved from [Link]

-

Curreri, S., et al. (2021). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

Sources

- 1. Sorafenib: activity and clinical application in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activity and mechanism of pyrazines [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RAF-MEK-ERK pathway in cancer evolution and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. promega.co.uk [promega.co.uk]

- 18. Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 20. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action of Pyrazinyl Urea Derivatives: A Methodological Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Introduction: The Pyrazinyl Urea Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrazine ring, a nitrogen-containing heterocycle, and the urea moiety are foundational pharmacophores in modern medicinal chemistry.[1][2] When combined, they form the pyrazinyl urea scaffold, a structure that has gained prominence, particularly in the design of protein kinase inhibitors.[1] Many of these derivatives are inspired by the success of multi-kinase inhibitors like Regorafenib, where the diaryl urea structure is critical for biological activity.[3][4] These compounds often function as "Type II" inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase, offering a potential for higher selectivity compared to inhibitors that merely compete with ATP in the active conformation.[4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It is designed to move beyond a simple listing of techniques, providing an integrated, field-proven strategy for rigorously defining the mechanism of action of novel pyrazinyl urea derivatives. We will explore the causality behind experimental choices, from initial biochemical profiling to confirming target engagement in a physiological context and, finally, to mapping their impact on downstream signaling networks.

Chapter 1: The Primary Mechanism - Inhibition of Protein Kinases

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5][6] Pyrazinyl urea derivatives primarily exert their effects by targeting the ATP-binding pocket of these enzymes. The urea group is a key hydrogen bond donor, often forming a bidentate hydrogen bond with the side chain of a conserved glutamate residue in the kinase hinge region. The pyrazinyl and aryl rings extend into adjacent hydrophobic pockets, contributing to the compound's potency and selectivity.[3]

A defining characteristic of many diaryl urea inhibitors is their ability to bind to and stabilize the kinase in its inactive state, where the conserved Asp-Phe-Gly (DFG) motif of the activation loop is "flipped out".[7] This DFG-out conformation exposes an additional hydrophobic binding pocket that is not accessible in the active, "DFG-in" state. By binding to this unique conformation, Type II inhibitors can achieve greater selectivity against the kinome.[4]

Figure 2: Logical workflow for MoA (Mechanism of Action) studies.

Chapter 3: Step 1 - Potency and Selectivity via In Vitro Kinase Profiling

Expertise & Causality: The essential first step is to quantify the direct inhibitory effect of the pyrazinyl urea derivative on purified kinases. [8]A biochemical assay is used because it removes the complexities of cellular uptake, efflux, and metabolism, providing a clean measure of the compound's intrinsic potency (typically as an IC50 value) against its intended target. [9]Equally important is assessing selectivity by screening against a panel of related and unrelated kinases. This is crucial for anticipating potential off-target effects and understanding the compound's therapeutic window. [9]

Data Presentation: Illustrative Kinase Inhibition Profile

The results of these assays are best summarized in a table for clear comparison of potency and selectivity.

| Kinase Target | Compound X IC50 (nM) | Regorafenib IC50 (nM) (Reference) |

| VEGFR-2 | 15 | 4 |

| p38α MAPK | 25 | 59 |

| B-RAF | 40 | 28 |

| c-Kit | 150 | 7 |

| PDGFR-β | 220 | 22 |

| SRC | >10,000 | >10,000 |

Table 1: Hypothetical IC50 data for a novel pyrazinyl urea derivative ("Compound X") compared to a reference compound. Lower values indicate higher potency.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol describes a standard method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate. [10][11]

-

Reaction Preparation:

-

Rationale: All components are kept on ice to prevent premature kinase activity. A master mix ensures consistency across all wells.

-

In a microcentrifuge tube on ice, prepare a master mix containing kinase buffer, the specific kinase, and its corresponding substrate (e.g., a peptide or protein).

-

-

Inhibitor Addition:

-

Rationale: A serial dilution creates a dose-response curve, which is necessary to calculate the IC50 value.

-

Pipette the master mix into the wells of a 96-well plate.

-

Add serial dilutions of the pyrazinyl urea derivative (typically dissolved in DMSO) to the wells. Include a "vehicle only" (DMSO) control for 100% activity and a "no enzyme" control for background.

-

-

Initiating the Kinase Reaction:

-

Rationale: The reaction is initiated by adding the essential co-factor ATP, which is radiolabeled to enable detection. The reaction is performed at a controlled temperature (e.g., 30°C) for a set time within the linear range of the assay.

-

Prepare a solution of [γ-³²P]ATP and MgCl₂.

-

Add the ATP/MgCl₂ solution to all wells to start the reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

-